
3,3-dimethylpiperidine-2-carboxylic Acid
説明
3,3-dimethylpiperidine-2-carboxylic Acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-dimethylpiperidine-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-dimethylpiperidine-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactions and Derivatives : 3,3-dimethylpiperidine-2-carboxylic Acid is involved in reactions with carboxylic acids and cyclic 1,3-diketones, leading to the formation of N-acyl derivatives and rearranged adducts. These reactions are characterized by 1,2 addition of the acid followed by ring cleavage and transfer of an acyl group (Vittorelli et al., 1974).
Biological Applications : Derivatives of 3,3-dimethylpiperidine have been synthesized and tested for their binding affinity at σ₁ and σ₂ receptors, and Δ(8)-Δ(7) sterol isomerase (SI) sites. These studies are significant for understanding receptor interactions and potential therapeutic applications (Ferorelli et al., 2011).
Synthesis of Cyclic Depsipeptides : 3,3-dimethylpiperidine-2-carboxylic Acid equivalents have been used in the synthesis of cyclic depsipeptides. This involves reactions with α-hydroxycarboxylic acids, leading to the formation of diamides and further to cyclic depsipeptides, which have various applications in peptide chemistry (Obrecht & Heimgartner, 1987).
Metal Complexes and Insulin-Mimetic Activities : Research has also been conducted on metal complexes of related compounds, like 3-hydroxypyridine-2-carboxylic acid, which have demonstrated insulin-mimetic activities. This suggests potential applications in diabetes research and therapy (Nakai et al., 2005).
Incorporation into Dye Sensitized Solar Cells : Copper(I) complexes of bipyridine dicarboxylic acids, which are related to 3,3-dimethylpiperidine-2-carboxylic Acid, have been synthesized for use in dye-sensitized solar cells. This showcases its potential applications in energy and materials science (Constable et al., 2009).
特性
IUPAC Name |
3,3-dimethylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-3-5-9-6(8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWYNDSKZRWDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethylpiperidine-2-carboxylic Acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




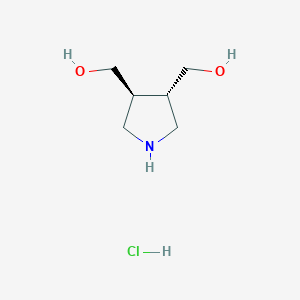
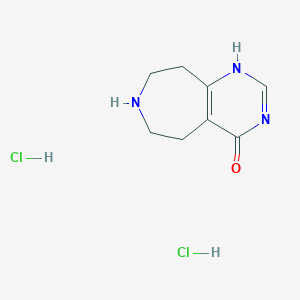
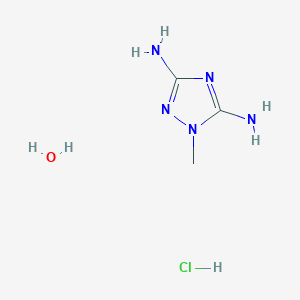
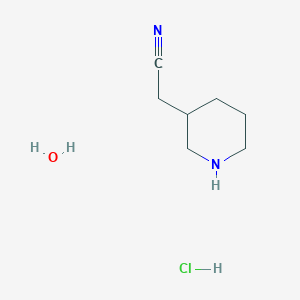
![[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride](/img/structure/B7971334.png)

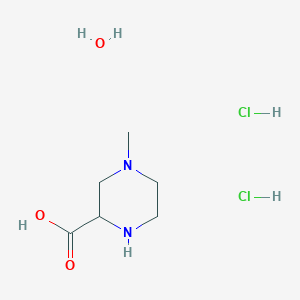

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971358.png)
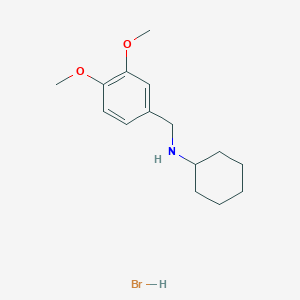

![2-Azaniumylspiro[3.3]heptane-6-carboxylate](/img/structure/B7971370.png)